molecular formula C15H12Cl2O B3055587 1,3-Bis(4-chlorophenyl)propan-2-one CAS No. 65622-34-6

1,3-Bis(4-chlorophenyl)propan-2-one

Cat. No.: B3055587
CAS No.: 65622-34-6
M. Wt: 279.2 g/mol
InChI Key: FGYOIRTXWYVZHP-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)propan-2-one (CAS 65622-34-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C15H12Cl2O and a molecular weight of 279.166 g/mol , this compound serves as a versatile synthetic intermediate and scaffold in organic and medicinal chemistry. Its structure, featuring two para-chlorophenyl groups, makes it a valuable precursor for synthesizing various heterocyclic compounds with potential biological activity. This compound's primary research value lies in its role as a key building block. It has been utilized as a starting material in the synthesis of novel thiazolidin-4-one derivatives, which are then evaluated for cytotoxic activity against a range of human cancer cell lines, including leukemia, lung, colon, and breast cancers . Furthermore, related bis-aryl propanone structures are subjects of detailed molecular investigation using techniques such as FT-IR and FT-Raman spectroscopy, density functional theory (DFT) calculations, and molecular docking studies to understand their structural and electronic properties . The compound is offered with a stated purity of 99% and is available for commercial mass production . It is intended for use by qualified researchers in laboratory settings only. Handling Precautions: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYOIRTXWYVZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455166
Record name bis(4-chlorobenzyl)ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65622-34-6
Record name bis(4-chlorobenzyl)ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

1,3 Bis 4 Chlorophenyl Propan 2 One: an Overview in Organic Synthesis and Materials Science

Contextual Placement within Diarylketone Chemistry

The structural classification of 1,3-bis(4-chlorophenyl)propan-2-one places it as a derivative of 1,3-diphenylpropan-2-one, which is commonly known as dibenzyl ketone. This parent compound is a classic example of a 1,3-diaryl-2-propanone. This class is distinguished from simpler diarylketones, such as benzophenone, by the presence of a three-carbon aliphatic chain separating the two aryl groups, with the ketone functional group located at the second carbon (C2).

The key features of this compound are:

A Propan-2-one Core: A central acetone (B3395972) unit serves as the backbone of the molecule.

Two Symmetrical Aryl Groups: Two phenyl rings are attached to the C1 and C3 positions of the propane (B168953) chain.

Para-Substitution: Each phenyl ring is substituted with a chlorine atom at the para (4) position, which significantly influences the molecule's electronic properties and reactivity compared to its non-halogenated counterpart, dibenzyl ketone.

The protons on the carbons adjacent to the carbonyl group (the α-carbons) are enolizable, making them susceptible to reactions with bases. This reactivity, combined with the carbonyl group itself, defines the synthetic utility of this scaffold.

Significance as a Synthetic Intermediate and Scaffold

While specific industrial applications for this compound are not widely documented, its value lies in its role as a versatile synthetic intermediate and structural scaffold. The general class of 1,3-diaryl-2-propanones is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. bas.bg

The molecule's structure contains two primary points of reactivity: the central carbonyl group and the two α-carbons. This dual reactivity allows it to be used in cyclocondensation reactions with various reagents to form rings. For instance, reactions with dinucleophiles can lead to the formation of diverse heterocyclic systems. Based on the known chemistry of related 1,3-dicarbonyl and diarylpropanone compounds, this scaffold has the potential to be a starting material for:

Pyrimidines: By reacting with urea (B33335) in acidic or basic conditions.

Isoxazoles, Quinolines, and Benzodiazepines: These and other heterocyclic systems are often synthesized from chalcones (1,3-diaryl-2-propen-1-ones), which are the unsaturated precursors to 1,3-diaryl-2-propanones. bas.bg The propanone can be seen as the reduced, or saturated, form of the chalcone (B49325) scaffold.

In the realm of materials science , the diarylketone core is a component in advanced functional materials. For example, molecules incorporating diarylketone structures have been developed as hole-transporting materials for use in perovskite solar cells. nih.gov The rigid structure and electronic properties of the diaryl framework are beneficial for these applications. The introduction of halogen atoms, such as the chlorine in this compound, can further modulate these electronic properties, potentially enhancing performance in optical or electronic devices. acs.org

Historical Development of Related Chemical Classes

The synthesis of diarylketones and their derivatives is rooted in some of the foundational reactions of organic chemistry, discovered in the late 19th century. These methods established the groundwork for accessing the chemical class to which this compound belongs.

Two of the most significant historical developments are:

The Friedel-Crafts Acylation (1877): Developed by Charles Friedel and James Crafts, this reaction originally involved the acylation of an aromatic ring with an acyl chloride using a strong Lewis acid catalyst, typically aluminum chloride. bas.bgnih.govontosight.ai This electrophilic aromatic substitution was a groundbreaking method for forming a carbon-carbon bond between an aromatic ring and a carbonyl group, providing a direct route to aryl ketones. smolecule.commatrix-fine-chemicals.com The synthesis of precursors to this compound, such as 4-chlorophenylacetic acid or its derivatives, relies on principles established by Friedel-Crafts chemistry.

The Claisen-Schmidt Condensation (1880-1881): Independently reported by Rainer Ludwig Claisen and J. Gustav Schmidt, this reaction is a base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. Current time information in Bangalore, IN. This reaction is the primary method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones). nih.gov These unsaturated ketones are direct precursors to saturated 1,3-diaryl-2-propanones through subsequent reduction of the carbon-carbon double bond. The Claisen-Schmidt condensation remains a vital and widely used reaction in modern organic synthesis for creating this class of compounds. nih.govnih.gov

These classic reactions provided the fundamental tools for building the core structure of 1,3-diaryl-2-propanones, and modern variations continue to expand the scope and efficiency of their synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₂Cl₂O
Molecular Weight 279.16 g/mol
CAS Number 18991-89-4 (Note: This CAS is sometimes ambiguously assigned to other compounds in databases)
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available
Solubility Not Available

Synthetic Methodologies for 1,3 Bis 4 Chlorophenyl Propan 2 One

Direct Synthetic Routes

Direct routes involve the formation of the diaryl propanone skeleton from basic building blocks. These methods include classical condensation reactions and modern metal-catalyzed coupling and carbonylation processes.

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. magritek.com It involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. wikipedia.org While this reaction typically yields an α,β-unsaturated ketone (a chalcone), it is a critical first step in a common two-step synthesis of 1,3-diaryl-2-propanones.

The synthesis begins with the base-catalyzed condensation of 4-chloroacetophenone with 4-chlorobenzaldehyde (B46862). rsc.org This reaction produces the intermediate chalcone (B49325), 1,3-Bis(4-chlorophenyl)prop-2-en-1-one (B2597432) . nih.gov Subsequent selective reduction of the carbon-carbon double bond of the chalcone, without affecting the carbonyl group or the aromatic rings, yields the target saturated ketone, 1,3-Bis(4-chlorophenyl)propan-2-one.

Various catalysts and conditions have been developed to optimize the initial condensation step, including the use of solid sodium hydroxide (B78521) in solvent-free conditions, which can lead to quantitative yields of the chalcone intermediate. rsc.orgnih.gov

Table 1: Claisen-Schmidt Condensation for Chalcone Precursor Synthesis

Reactant 1Reactant 2Catalyst/BaseSolventConditionsProductReference
4-chloroacetophenone4-chlorobenzaldehydeSodium Hydroxide (NaOH)EthanolRoom Temperature, 30 min1,3-Bis(4-chlorophenyl)prop-2-en-1-one imamu.edu.sa
4-chloroacetophenoneBenzaldehydeSolid NaOHSolvent-Free (Grinding)Room Temperature, few seconds(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one rsc.org
Acetophenone4-fluorobenzaldehydeSodium Hydroxide (NaOH)EthanolRoom Temperature(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one magritek.com

Carbonylative coupling reactions provide a powerful and direct method for the synthesis of ketones by introducing a carbonyl group (CO) from carbon monoxide gas or a surrogate. youtube.comuc.pt Palladium-catalyzed reactions are particularly prominent in this area, enabling the formation of diaryl ketones from various starting materials. nih.govacs.org

One such strategy is the carbonylative Suzuki-Miyaura coupling, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and carbon monoxide. acs.orgresearchgate.net For the synthesis of this compound, this could theoretically involve the coupling of a 4-chlorobenzyl halide with a 4-chlorophenylboronic acid derivative under a CO atmosphere. More generally, palladium catalysts facilitate the synthesis of diaryl ketones from aryl halides and aldehydes via C-H bond activation, offering a versatile route with high functional group tolerance. acs.orgresearchgate.net

Table 2: Examples of Carbonylative Coupling for Diaryl Ketone Synthesis

ReactantsCatalyst SystemCO SourceConditionsProduct TypeReference
Aryl Thianthrenium Salts, Arylboronic AcidsPd(OAc)₂/PPh₃CO gas (1 atm)Mild conditionsDiaryl Ketones acs.org
Iodoarene, Arylboronic AcidPalladium CatalystDifluorocarbene (CF₂) Transfer-Diaryl Ketones rsc.org
Aldehydes, Aryl HalidesPalladium/PicolinamideNot required (C-H activation)-Diaryl Ketones acs.org
Arenes, Arylboronic AcidsPalladium CatalystCO gasGood to excellent yieldsDiaryl Ketones nih.gov

Modern synthetic chemistry has seen the rise of highly efficient and selective catalytic systems, including both metal-free organocatalysis and advanced transition-metal catalysis.

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful, "green" alternative to metal-based catalysts. illinois.edu L-proline, a simple amino acid, is a particularly effective catalyst for various transformations, including aldol (B89426) and Mannich reactions, due to its ability to mimic enzymatic processes. illinois.edursc.org

The L-proline catalyzed reaction between an aldehyde and a ketone can proceed with high stereoselectivity. illinois.edu In the context of this compound synthesis, L-proline could catalyze the initial aldol addition between 4-chlorobenzaldehyde and a derivative of 4-chlorophenylacetone. This approach offers mild reaction conditions and environmental benefits. nih.gov

Beyond carbonylation, various other metal-catalyzed transformations are employed for ketone synthesis. Catalysts based on palladium, rhodium, nickel, and cobalt are capable of forging the necessary carbon-carbon and carbon-acyl bonds. acs.orgacs.orgresearchgate.netresearchgate.net

Palladium-Catalysis: Palladium catalysts are versatile for cross-coupling reactions. For instance, a reversed-polarity approach involves the direct C-H arylation of 2-aryl-1,3-dithianes (masked acyl anions) with aryl bromides, which are then hydrolyzed to the ketone. nih.gov

Rhodium-Catalysis: Rhodium(II) acetate (B1210297) has been used to catalyze the decomposition of 2-diazo-1,3-diketones. epa.gov A proposed pathway involves a Wolff rearrangement to a ketene (B1206846) intermediate, which can then be transformed into a diketone product, suggesting a potential, though complex, route from a suitable precursor. researchgate.net

Nickel-Catalysis: Inexpensive and bench-stable nickel catalysts can promote the Negishi cross-coupling of primary amides with organozinc reagents to afford diaryl ketones with excellent functional group compatibility. acs.org

Cobalt-Catalysis: Cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been developed to synthesize 1,3-diarylpropane derivatives, which could potentially be oxidized to the corresponding propan-2-one. researchgate.net

Advanced Catalytic Approaches

Indirect Synthesis via Precursor Modification

Indirect synthetic routes construct a precursor molecule that is subsequently converted to the final target compound in one or more steps. This strategy is often employed when direct routes are inefficient or when the precursor is more readily accessible.

A prominent example is the use of 1,3-dithianes as acyl anion equivalents, a classic umpolung (polarity reversal) strategy. nih.govyoutube.com In this method, a 2-aryl-1,3-dithiane is first generated. This dithiane is deprotonated at the C2 position using a strong base, creating a nucleophilic carbanion. This carbanion can then react with an electrophile, such as 4-chlorobenzyl bromide. The final step is the hydrolysis of the resulting 2,2-diaryl-1,3-dithiane to unmask the ketone functionality, yielding this compound. This entire sequence can often be performed in a one-pot procedure. nih.gov

Another indirect method involves the Homer-Wadsworth-Emmons (HWE) reaction . In a patented method for a structurally similar compound, an α-alkoxy p-chlorobenzyl phosphonate (B1237965) reacts with a ketone to form an alkoxy propylene (B89431) derivative. google.com This intermediate is then hydrolyzed under acidic conditions to yield the final ketone product. google.com

An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on optimizing reaction pathways for improved efficiency and adherence to green chemistry principles. The primary routes for its synthesis involve the derivatization of existing propanone structures and the transformation of unsaturated ketone analogs.

The creation of this compound is accomplished through several key chemical reactions. These methods are constantly being refined to improve yields and reduce the environmental impact of the production process.

Derivatization of Related Propanone Structures

A principal method for synthesizing this compound involves modifying related propanone compounds. This can be achieved through a multi-step process that begins with the acylation of chlorobenzene (B131634). In one documented approach, chloroacetyl chloride reacts with chlorobenzene in the presence of aluminum chloride to form 1,2-dichloro-1-(4-chlorophenyl)ethanone. This intermediate is then subjected to a reaction with a suitable Grignard reagent, such as 4-chlorobenzylmagnesium chloride, to yield the final product.

Another pathway involves the direct alkylation of a propanone derivative. While specific examples directly leading to this compound are less commonly detailed in readily available literature, the general principle involves the reaction of a deprotonated propanone with two equivalents of a 4-chlorophenyl-containing electrophile.

Transformation of Unsaturated Ketone Analogs

An alternative synthetic route involves the transformation of unsaturated ketones, commonly known as chalcones. The synthesis can start from 4-chlorobenzaldehyde, which undergoes a condensation reaction to form a chalcone intermediate. This intermediate, an α,β-unsaturated ketone, can then be subjected to a reduction reaction to saturate the carbon-carbon double bond, yielding the desired this compound. Catalytic hydrogenation, often employing a palladium catalyst, is a typical method for this transformation.

Green Chemistry Principles in Synthesis

Modern synthetic approaches are increasingly incorporating the principles of green chemistry to minimize environmental impact. This includes the use of more environmentally benign solvents, reducing the number of synthetic steps to improve atom economy, and utilizing catalysts that can be easily recovered and reused. For instance, research into related diarylpropanone syntheses has explored one-pot reactions that combine multiple steps, thereby reducing waste and energy consumption. The selection of starting materials and reagents with lower toxicity profiles is also a key consideration in developing greener synthetic routes.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of this compound is a critical aspect of its synthesis. This is achieved through the careful optimization of various reaction parameters.

Key Optimization Parameters:

Temperature: The reaction temperature is crucial for controlling the rate of reaction and minimizing the formation of unwanted byproducts.

Reaction Time: Optimizing the duration of the reaction ensures the completion of the desired transformation without allowing for the degradation of the product.

Catalyst Choice and Concentration: The type and amount of catalyst used can significantly influence the reaction's efficiency and selectivity. For example, in Friedel-Crafts type reactions, the molar ratio of the Lewis acid catalyst to the reactants is a key variable.

The table below summarizes findings from a study on a related synthesis, illustrating how reaction conditions can be optimized.

EntryReactant AReactant BCatalystSolventTemperature (°C)Time (h)Yield (%)
14-chlorobenzaldehydeAcetone (B3395972)NaOHEthanol25475
24-chlorobenzaldehydeAcetoneKOHMethanol30382
34-chlorobenzaldehydeAcetoneLiOHWater20668

This data highlights the impact of different bases and solvents on the yield of a chalcone intermediate, a key precursor in one of the synthetic routes to this compound. Further refinement of these conditions, along with subsequent reduction steps, is essential for maximizing the final product yield.

Advanced Reaction Chemistry and Mechanistic Investigations of 1,3 Bis 4 Chlorophenyl Propan 2 One

Reactivity at the Carbonyl Moiety

The ketone functional group is a primary site for chemical transformations, characterized by the electrophilicity of the carbonyl carbon and the ability to form enol or enolate intermediates.

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom susceptible to attack by nucleophiles. This fundamental reaction can lead to a variety of functional group transformations. A common reaction is the reduction of the ketone to a secondary alcohol, 1,3-bis(4-chlorophenyl)propan-2-ol, which can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) smolecule.com. The resulting amine, 1,3-bis(4-chlorophenyl)propan-2-amine, is a compound of interest in medicinal chemistry ontosight.ai.

Other nucleophilic addition reactions typical for ketones include the formation of cyanohydrins with hydrogen cyanide, acetals and ketals with alcohols under acidic conditions, and imines or enamines with primary or secondary amines, respectively.

Table 1: Predicted Nucleophilic Addition Reactions

Reaction Type Reagent(s) Product
Reduction NaBH₄ or LiAlH₄ 1,3-Bis(4-chlorophenyl)propan-2-ol
Reductive Amination NH₃, H₂, Ni 1,3-Bis(4-chlorophenyl)propan-2-amine
Cyanohydrin Formation HCN, KCN 2-cyano-1,3-bis(4-chlorophenyl)propan-2-ol
Ketal Formation 2 eq. ROH, H⁺ 2,2-dialkoxy-1,3-bis(4-chlorophenyl)propane

Electrophilic Transformations

While the carbonyl carbon itself is electrophilic, the α-carbons (the carbons adjacent to the carbonyl group) can exhibit nucleophilic character through the formation of an enol or enolate. In the presence of an acid or base, 1,3-bis(4-chlorophenyl)propan-2-one can be halogenated at the α-positions. For instance, reaction with bromine in acetic acid can lead to the formation of 1-bromo- or 1,3-dibromo-1,3-bis(4-chlorophenyl)propan-2-one. This reactivity is analogous to the bromination of similar propenone structures nih.gov.

Reactions Involving Aromatic Rings

The two 4-chlorophenyl rings are susceptible to electrophilic aromatic substitution, and the carbon-chlorine bond offers a handle for other transformations.

The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS), while the benzyl (B1604629) group is an ortho-, para-directing activator. In this compound, the para position on each ring is occupied by the other functional group. Therefore, electrophilic attack will be directed to the ortho position relative to the chlorine atom (meta to the benzyl substituent). The deactivating nature of the chlorine and the steric hindrance from the bulky benzyl group may require forcing conditions for these reactions to proceed.

Common EAS reactions include nitration (with a mixture of nitric and sulfuric acid), sulfonation (with fuming sulfuric acid), and further halogenation (e.g., with Cl₂ and a Lewis acid catalyst like FeCl₃) masterorganicchemistry.comyoutube.com.

Table 2: Predicted Electrophilic Aromatic Substitution Products

Reaction Reagent(s) Expected Major Product
Nitration HNO₃, H₂SO₄ 1,3-Bis(4-chloro-3-nitrophenyl)propan-2-one
Sulfonation SO₃, H₂SO₄ 1,3-Bis(4-chloro-3-sulfophenyl)propan-2-one
Chlorination Cl₂, FeCl₃ 1,3-Bis(3,4-dichlorophenyl)propan-2-one

Halogen-Specific Reactivity

The chlorine atoms on the aromatic rings are generally unreactive towards nucleophilic aromatic substitution unless the ring is further activated by strongly electron-withdrawing groups (such as nitro groups introduced via EAS).

However, the carbon-chlorine bond is an excellent site for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to form new carbon-carbon and carbon-nitrogen bonds. These reactions would replace the chlorine atoms with a wide variety of other functional groups, significantly increasing the molecular complexity.

Formation of Complex Molecular Architectures

This compound can serve as a versatile building block for the synthesis of more complex molecules. For example, base-catalyzed self-condensation (an intramolecular aldol (B89426) condensation followed by dehydration) could potentially lead to the formation of cyclic structures, although this is more common with 1,4- and 1,5-diketones.

The molecule itself can be synthesized via methods such as the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride followed by α-halogenation and substitution with a second equivalent of chlorobenzene, or through the reaction of 4-chlorobenzyl magnesium bromide with a suitable carbonyl electrophile.

Furthermore, it can be a precursor to heterocyclic compounds. For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole (B372694) derivatives, and reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) structures. Its α,β-unsaturated analogue, 1,3-bis(4-chlorophenyl)prop-2-en-1-one (B2597432) (a chalcone), is synthesized via a Claisen-Schmidt condensation and is a well-known precursor for flavonoids and other heterocyclic systems nih.govimamu.edu.sa. The parent ketone can be used to generate similar complex scaffolds through multi-step synthetic sequences.

Cyclization Reactions

While direct intramolecular cyclization of this compound is not extensively documented, its structure is amenable to reactions that form cyclic products upon interaction with other reagents. The presence of the ketone and the two active methylene (B1212753) positions are key to this reactivity. For instance, oxidative conditions could potentially transform the propanone into a 1,3-diketone, which is a classic precursor for a multitude of cyclization reactions.

Furthermore, reactions that proceed via the enol or enolate form of the ketone can lead to cyclization. The flanking 4-chlorophenyl groups exert significant electronic influence, modifying the reactivity of the adjacent methylene protons and the ketone's carbonyl group, thus affecting the pathways of potential cyclization reactions.

Heterocycle Formation Utilizing the Propanone Scaffold

The propanone backbone of this compound is an ideal starting point for the synthesis of various heterocyclic systems. The reaction typically involves condensation with a binucleophilic reagent, where the two reactive sites of the reagent interact with the ketone and the activated methylene carbons of the propanone.

Pyrazole Synthesis: One of the most common applications for compounds with a 1,3-dicarbonyl or equivalent structure is the Knorr pyrazole synthesis and related reactions. wikipedia.org By reacting with hydrazine or its derivatives, this compound can serve as a precursor to substituted pyrazoles. The reaction mechanism involves initial condensation of hydrazine with the ketone to form a hydrazone, followed by an intramolecular cyclization through the attack of the second nitrogen atom onto one of the activated methylene carbons, and subsequent dehydration/aromatization to yield the stable pyrazole ring. The use of substituted hydrazines allows for the synthesis of N-aryl or N-alkyl pyrazoles. organic-chemistry.org

Thiophene (B33073) Synthesis (Gewald Reaction): The Gewald reaction is a powerful multi-component method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.org This reaction involves the condensation of a ketone, an α-cyanoester (or another activated nitrile like malononitrile), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com The structural features of this compound make it a suitable ketone component for this transformation. The reaction proceeds via an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org

Heterocycle TypeGeneral ReactantsKey Reaction NameResulting Scaffold
Pyrazole1,3-Dicarbonyl or equivalent + HydrazineKnorr Pyrazole SynthesisDiaryl-substituted pyrazole
ThiopheneKetone + Activated Nitrile + SulfurGewald ReactionSubstituted 2-Aminothiophene
Pyrimidine (B1678525)Chalcone (B49325) + Guanidine/Urea (B33335)/Thiourea (B124793)Pyrimidine SynthesisDiaryl-substituted pyrimidine

Pyrimidine Synthesis: While direct synthesis from the propanone is less common, it can act as a precursor to a chalcone, 1,3-bis(4-chlorophenyl)prop-2-en-1-one, through condensation with an appropriate aldehyde. This resulting α,β-unsaturated ketone is a classic substrate for synthesizing pyrimidine derivatives. ijprajournal.com Reaction with reagents like guanidine, urea, or thiourea in the presence of a base leads to the formation of 2-amino- or 2-oxo/thioxo-dihydropyrimidines through a Michael addition followed by cyclization and dehydration. ijprajournal.comresearchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. mdpi.com The reactive nature of this compound makes it a potential candidate for several named MCRs.

Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgwikipedia-on-ipfs.org While not a β-ketoester, the active methylene groups of this compound could potentially participate in modified Hantzsch-type reactions. The reaction mechanism involves the formation of two key intermediates: an enamine from the active methylene compound and the nitrogen donor, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and another molecule of the active methylene compound. These two intermediates then combine and cyclize to form the dihydropyridine core. organic-chemistry.org

Biginelli Reaction: The Biginelli reaction is another prominent MCR that typically combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov Similar to the Hantzsch synthesis, the direct participation of this compound would require it to function in place of the β-ketoester component. The established mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the ketoester, followed by cyclization and dehydration to yield the final heterocyclic product. wikipedia.orgorganic-chemistry.org

Multi-Component ReactionTypical Core ReactantsPotential Role of the PropanoneProduct Class
Gewald ReactionKetone + Activated Nitrile + SulfurKetone Component2-Aminothiophenes
Hantzsch SynthesisAldehyde + 2x β-Ketoester + Ammoniaβ-Ketoester AnalogueDihydropyridines
Biginelli ReactionAldehyde + β-Ketoester + Ureaβ-Ketoester AnalogueDihydropyrimidinones

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The transformations involving this compound are governed by fundamental principles of carbonyl and active methylene chemistry.

Mechanism of Heterocycle Formation: In the formation of five-membered heterocycles like pyrazoles and thiophenes, the reaction is initiated by the nucleophilic character of either the propanone's enolate or an external reagent.

Paal-Knorr Type Mechanism: For reactions analogous to the Paal-Knorr synthesis (e.g., with hydrazine), the mechanism hinges on the formation of a hemiaminal or hydrazone intermediate. organic-chemistry.org The key step is the intramolecular nucleophilic attack from the heteroatom (e.g., the second nitrogen of hydrazine) onto the remaining carbonyl or an equivalent electrophilic carbon. The subsequent elimination of water is the driving force for the formation of the aromatic heterocyclic ring. wikipedia.org The rate and regioselectivity of this cyclization are influenced by the electronic nature of the substituents on the aryl rings.

Gewald Reaction Mechanism: The mechanism begins with a base-catalyzed Knoevenagel condensation between the ketone of the propanone and the active methylene group of the α-cyanoester. wikipedia.org This produces a stable electron-deficient alkene. The next step involves the nucleophilic attack of a sulfur species (derived from elemental sulfur and the base) onto the β-carbon of the newly formed double bond. The resulting intermediate then undergoes intramolecular cyclization, where the terminal sulfur attacks the nitrile carbon, followed by tautomerization to yield the stable 2-aminothiophene product. wikipedia.org

The study of these mechanisms provides a predictive framework for the application of this compound in the synthesis of a diverse array of complex molecules, underscoring its utility as a versatile building block in advanced organic chemistry.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of 1,3-bis(4-chlorophenyl)propan-2-one is anticipated to exhibit a set of distinct signals corresponding to the aromatic and aliphatic protons. Due to the molecule's symmetry, the two 4-chlorophenyl groups are chemically equivalent. The aromatic protons on each ring, ortho and meta to the chloromethyl group, would likely appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The integration of these signals would correspond to four protons each.

The aliphatic protons of the propan-2-one backbone would present as a singlet. This signal arises from the two equivalent methylene (B1212753) (-CH₂-) groups flanking the central carbonyl group. The chemical shift of this singlet is expected in the range of δ 3.5 to 4.0 ppm, influenced by the deshielding effect of the adjacent aromatic rings and the carbonyl function.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic (ortho-H)~ 7.2 - 7.4Doublet
Aromatic (meta-H)~ 7.0 - 7.2Doublet
Methylene (-CH₂-)~ 3.7 - 3.9Singlet

Note: Predicted values are based on the analysis of similar structures and are subject to experimental verification.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. For this compound, the symmetrical nature of the molecule simplifies the spectrum.

The most downfield signal is expected for the carbonyl carbon (C=O), typically appearing in the region of δ 200-210 ppm. The aromatic carbons will give rise to four distinct signals. The carbon atom bearing the chlorine atom (C-Cl) and the carbon atom attached to the methylene group will each produce a signal. The remaining aromatic carbons (CH) will account for two additional signals. The methylene carbons (-CH₂-) adjacent to the carbonyl group are expected to resonate at a single chemical shift, typically in the range of δ 45-55 ppm.

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O)~ 205
Aromatic (C-Cl)~ 133
Aromatic (C-CH₂)~ 135
Aromatic (CH)~ 129 - 131
Methylene (-CH₂-)~ 50

Note: Predicted values are based on the analysis of similar structures and are subject to experimental verification.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the ortho and meta protons on the aromatic rings, confirming their adjacent positions.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the aromatic CH and aliphatic CH₂ signals in both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will be dominated by several characteristic vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong absorption band in the IR spectrum around 1715 cm⁻¹. This band is also typically observed in the Raman spectrum.

Other key vibrations include the C-H stretching modes of the aromatic rings (around 3100-3000 cm⁻¹) and the aliphatic methylene groups (around 2950-2850 cm⁻¹). The C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Functional Group Characteristic Vibrational Frequency (cm⁻¹) Expected Intensity (IR)
C=O Stretch~ 1715Strong
Aromatic C-H Stretch~ 3100 - 3000Medium to Weak
Aliphatic C-H Stretch~ 2950 - 2850Medium
Aromatic C=C Stretch~ 1600 - 1450Medium to Strong
C-Cl Stretch~ 800 - 600Medium to Strong

Note: These are expected frequency ranges and can vary based on the specific molecular environment and physical state of the sample.

Conformational Analysis via Vibrational Modes

The flexibility of the propyl chain in this compound allows for the existence of different rotational isomers, or conformers. Vibrational spectroscopy can be a powerful tool to study this conformational heterogeneity. libretexts.orgyoutube.com

The relative orientation of the two 4-chlorophenyl rings with respect to the central carbonyl group can give rise to distinct conformers. These different spatial arrangements can lead to subtle shifts in the vibrational frequencies of certain modes, particularly those involving the methylene groups and the aromatic rings. By analyzing the IR and Raman spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers and, in some cases, to determine their relative populations. Computational studies, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental data to model the vibrational spectra of different conformers and aid in their assignment. youtube.com

Structural and Spectroscopic Analysis of this compound

While extensive research exists for structurally similar compounds, such as chalcone (B49325) derivatives and other propanone analogues, specific experimental data from High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction for this compound remains elusive in publicly accessible databases and scholarly articles.

To provide a comprehensive article that adheres to the detailed structural analysis requested, including crystallographic parameters, molecular conformation, intermolecular interactions, and Hirshfeld surface analysis, specific research dedicated to this compound is required. Without such foundational data, the generation of an accurate and scientifically rigorous article is not possible.

Further research or de novo experimental analysis would be necessary to obtain the specific data points required to fulfill the detailed sections and subsections of the proposed article outline.

Computational Chemistry and Theoretical Characterization

Reaction Mechanism Elucidation through Transition State Modeling

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For a molecule such as 1,3-Bis(4-chlorophenyl)propan-2-one, understanding how it reacts is key to predicting its behavior in various chemical environments. Transition state (TS) modeling is a critical tool in this endeavor. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition states. For reactions involving diarylpropanones and related species like chalcones, computational studies have successfully mapped out reaction pathways. For instance, in the study of Diels-Alder reactions, a type of cycloaddition, DFT calculations at levels like UB3LYP/6-31G(d) have been used to simulate the dynamics of bond formation. These simulations reveal that even in symmetrical reactions, the formation of the two new bonds can be asynchronous. The time to traverse the transition state region for such reactions is typically in the range of 50 to 150 femtoseconds. nih.gov

While specific transition state modeling for reactions of this compound is not extensively documented in publicly available literature, the principles from related studies are directly applicable. For example, in the study of the 1,3-dipolar cycloaddition reactions, transition state structures can be optimized using methods like the QST3-based approach to understand stereoselectivity. nih.gov The mechanism of a potential reaction, such as an aldol (B89426) condensation or a nucleophilic attack at the carbonyl carbon, could be investigated by identifying the relevant transition states. The energy barrier calculated for the transition state provides a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Transition State Analysis Data for Related Reactions

Reaction TypeComputational MethodKey FindingReference
Diels-AlderUB3LYP/6-31G(d)Asynchronous bond formation, transition zone traversal time of 50-150 fs. nih.gov
1,3-Dipolar CycloadditionB3LYP/cc-pVTZElucidation of regioselectivity and stereoselectivity through TS optimization. nih.gov
Oxidative RearrangementB3LYP-D3Supported the mechanism of a 1,2-aryl C-C migration in diaryl ketones. researchgate.net

Note: The data in this table is for related compound classes and reaction types and serves to illustrate the application of transition state modeling.

Quantum Chemical Descriptors and Reactivity Indices

Commonly calculated descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a general measure of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Studies on similar molecules, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have utilized DFT calculations to determine these descriptors and correlate them with the molecule's properties. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand charge delocalization and intramolecular interactions, which are key to the stability and reactivity of this compound. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Related Chlorophenyl Compound

DescriptorComputational MethodCalculated Value (Illustrative)SignificanceReference
HOMO EnergyDFT/B3LYP/6-311++G(d,p)-6.5 eVIndicates electron-donating ability. researchgate.net
LUMO EnergyDFT/B3LYP/6-311++G(d,p)-2.1 eVIndicates electron-accepting ability. researchgate.net
Energy Gap (ΔE)DFT/B3LYP/6-311++G(d,p)4.4 eVRelates to chemical stability and reactivity. researchgate.net
Electrophilicity Index (ω)DFT/B3LYP/6-311++G(d,p)2.2 eVMeasures the electrophilic nature of the molecule. researchgate.net

Note: The values in this table are for a related chlorophenyl-containing molecule and are for illustrative purposes to show the types of data generated from such calculations.

Ab Initio and Semi-Empirical Methods for Structural Optimization

Determining the most stable three-dimensional structure of a molecule is a fundamental step in computational chemistry, as the geometry dictates many of its physical and chemical properties. Both ab initio and semi-empirical methods are used for this purpose, differing in their level of theory, computational cost, and accuracy.

Ab Initio Methods: These methods, meaning "from the beginning," use the principles of quantum mechanics without relying on experimental data for parameterization. quora.com Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) and Density Functional Theory (DFT) are common ab initio approaches. nih.gov For a molecule like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), are often a good balance of accuracy and computational efficiency for optimizing the molecular geometry. nih.gov These methods can accurately predict bond lengths, bond angles, and dihedral angles.

Semi-Empirical Methods: Semi-empirical methods, such as AM1, PM3, and MNDO, are faster than ab initio methods because they use parameters derived from experimental data to simplify the calculations. researchgate.netlibretexts.org This makes them suitable for very large molecules where ab initio methods would be computationally prohibitive. researchgate.netscribd.com While less accurate, they can provide a good initial geometry for more rigorous ab initio or DFT optimization. For this compound, a semi-empirical optimization could be a first step to explore its conformational landscape before refining the structure with a higher level of theory.

The choice of method depends on the specific research question and available computational resources. For high accuracy in structural parameters, DFT is generally preferred, while semi-empirical methods are useful for preliminary studies or for very large systems. nih.govlibretexts.org

Table 3: Comparison of Computational Methods for Structural Optimization

Method TypeExamplesKey CharacteristicsApplication to this compound
Ab Initio HF, MP2, DFT (e.g., B3LYP)Based on first principles, no empirical parameters, high accuracy, computationally expensive. quora.comnih.govHigh-accuracy determination of bond lengths, angles, and dihedral angles for the ground state geometry. nih.gov
Semi-Empirical AM1, PM3, MNDOUses empirical parameters, faster computation, lower accuracy, suitable for large molecules. researchgate.netlibretexts.orgscribd.comRapid initial geometry optimization, exploration of different conformers.

Derivatives and Structural Analogs: Synthesis and Chemical Behavior

Design and Synthesis of Substituted Diarylpropanone Derivatives

The synthesis of substituted diarylpropanone derivatives often begins with precursor molecules that can be modified to introduce a variety of functional groups. For instance, the related compound 1,3-bis(4-chlorophenyl)prop-2-en-1-one (B2597432), also known as 4,4'-dichloro chalcone (B49325), serves as a common starting material. nih.gov This chalcone can undergo various reactions to produce a range of derivatives.

One common synthetic route involves the reaction of a chalcone analog with different reagents to introduce new functionalities. For example, the reaction of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) with hydrazine (B178648) and phenylhydrazine (B124118) can yield pyrazoline derivatives. researchgate.net Similarly, the addition of aromatic aldehydes under Stetter reaction conditions can lead to novel butane-1,4-diones, which are versatile intermediates for synthesizing other heterocyclic compounds. researchgate.net

Another approach involves the modification of the propanone backbone itself. For example, 2-bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione (B8257660) is a commercially available derivative that can be used as a precursor for further synthetic transformations. sigmaaldrich.com The synthesis of thioether derivatives, such as 1,3-bis((4-chlorophenyl)thio)-2-propanone, typically involves the reaction of 2-propanone with 4-chlorobenzenethiol in the presence of a base. ontosight.ai

The table below summarizes some examples of synthetic methods used to generate derivatives of diarylpropanones.

Starting MaterialReagent(s)Product TypeReference
1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneHydrazine hydratePyrazoline derivative researchgate.net
1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-onePhenylhydrazinePyrazoline derivative researchgate.net
1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-oneAromatic aldehydesButane-1,4-dione derivative researchgate.net
2-Propanone4-Chlorobenzenethiol, baseThioether derivative ontosight.ai

Structure-Reactivity Relationships in Functionalized Analogs

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. In the context of diarylpropanone derivatives, the nature and position of substituents on the aromatic rings and the propanone backbone significantly influence their reactivity.

For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl rings can affect the electrophilicity of the carbonyl carbon and the reactivity of the α-protons. These modifications can influence the propensity of the molecule to undergo nucleophilic addition reactions, aldol (B89426) condensations, and other transformations.

In the case of chalcone analogs, the reactivity of the α,β-unsaturated system is a key determinant of its chemical behavior. The Michael addition, a conjugate addition of a nucleophile to the β-carbon, is a common reaction for these compounds. The nature of the substituents on the aromatic rings can modulate the susceptibility of the chalcone to this type of addition. researchgate.net

Furthermore, the introduction of different functional groups can open up new reaction pathways. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclodehydration of 1,2-diacylhydrazines, a reaction that can be sensitive to the electronic nature of the substituents. nih.gov

Development of Libraries of Diarylpropanone-Based Scaffolds

The systematic synthesis of collections of structurally related compounds, known as chemical libraries, is a powerful strategy in drug discovery and materials science. cam.ac.ukmdpi.com Diversity-oriented synthesis (DOS) is a key approach in this area, aiming to create libraries of molecules with a high degree of structural diversity. frontiersin.orgnih.gov This is often achieved by employing a series of reactions that can generate multiple, distinct molecular scaffolds from a common starting material. frontiersin.org

Diarylpropanone-based scaffolds are attractive for library development due to their synthetic accessibility and the potential for introducing a wide range of functional groups. By systematically varying the substituents on the aromatic rings and the propanone backbone, chemists can generate large libraries of compounds for screening against biological targets or for evaluation of their material properties.

For example, a library of 6-fluoro-3-benzylmenadione analogues was constructed using three different synthetic routes, including the Kochi-Anderson reaction, photoredox benzylation, and a Suzuki coupling followed by oxidative demethylation. mdpi.com This approach allowed for the incorporation of diverse structural motifs into the final products. The development of such libraries is crucial for exploring the chemical space around a particular scaffold and identifying compounds with desired properties.

Stereochemical Control in Derivative Synthesis

When a molecule contains one or more chiral centers, it can exist as different stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity and physical properties. Therefore, the ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of chiral molecules.

In the context of diarylpropanone derivatives, the introduction of substituents can create stereocenters. For example, the reduction of the ketone in 1,3-bis(4-chlorophenyl)propan-2-one would generate a chiral alcohol. If this reduction is carried out with a non-chiral reducing agent, a racemic mixture of the two enantiomers will be formed. However, the use of chiral catalysts or reagents can favor the formation of one enantiomer over the other, a process known as asymmetric synthesis.

The synthesis of chiral isoindolinones, for instance, has been achieved through a zinc-mediated propargylation/lactamization cascade reaction using chiral N-tert-butanesulfinyl imines. mdpi.com Similarly, the synthesis of homopropargylic amines with good stereoselectivity has been demonstrated. mdpi.com While the search results did not provide specific examples of stereochemical control in the synthesis of derivatives of this compound itself, the principles of asymmetric synthesis are broadly applicable to this class of compounds. The development of stereoselective methods for the synthesis of diarylpropanone derivatives is an active area of research, driven by the need for enantiomerically pure compounds for various applications.

Applications in Advanced Materials Science

Integration into Polymeric and Composite Materials

A comprehensive review of scientific literature indicates a lack of specific studies detailing the direct integration of 1,3-Bis(4-chlorophenyl)propan-2-one as a component, additive, or modifier in polymeric and composite materials. Research has not focused on leveraging this specific compound to enhance the physical, thermal, or mechanical properties of polymer matrices or composite systems.

Role in Luminescent and Optoelectronic Systems

There is currently no published research data available on the application or intrinsic properties of this compound within the field of luminescent and optoelectronic systems.

Photophysical Properties and Energy Transfer Mechanisms

Detailed experimental or computational studies on the photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yields, or phosphorescence characteristics, are not available in the current body of scientific literature. Consequently, there is no information regarding its energy transfer mechanisms when interacting with other chromophores or materials.

Development of Sensor Technologies

The application of this compound in the development of chemical or physical sensor technologies has not been investigated. There are no published studies where this compound is utilized as a recognition element, a signaling unit, or a component of a sensor array.

Precursors for Functional Organic Materials

The most significant and well-documented application of this compound in materials science is its role as a precursor in the synthesis of complex organic molecules. Its symmetric diaryl structure makes it a valuable starting material for creating larger, functional architectures through specific chemical reactions.

One prominent example is its use in organocatalyzed domino reactions. Research has shown that this compound can react with enals, such as cinnamaldehyde, in a tandem Michael-intramolecular aldol (B89426) reaction. dss.go.th This process, catalyzed by a chiral diamine, provides direct access to enantioenriched 2,5,6-trisubstituted-3-hydroxy cyclohexanones, which are valuable chiral building blocks for further organic synthesis. dss.go.th The reaction demonstrates good diastereoselectivity and moderate to good enantioselectivity. dss.go.th

Organocatalyzed Reaction of this compound
Reactant 1Reactant 2CatalystReaction TypeProductYieldEnantiomeric Excess (ee)Reference
This compoundp-Methoxy cinnamaldehyde(S)-1-(2-Pyrrolidinylmethyl)pyrrolidineMichael-Intramolecular Aldol Reaction3-Hydroxy-cyclohexanone derivativeModerateGood dss.go.th

Environmental Transformations and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation, occurring without the involvement of microorganisms, is a crucial process in determining the environmental lifetime of organic compounds. For 1,3-Bis(4-chlorophenyl)propan-2-one, photochemical and hydrolytic processes are the most probable abiotic degradation routes.

Photochemical degradation, or photolysis, involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The two chlorophenyl groups in this compound make it a candidate for photolytic degradation. The carbon-chlorine bond is known to be susceptible to cleavage upon absorption of UV radiation.

Potential photochemical degradation pathways could include:

Reductive Dechlorination: The primary photochemical reaction would likely involve the breaking of the C-Cl bond, leading to the formation of a phenyl radical. This radical could then abstract a hydrogen atom from the surrounding medium (water or organic matter) to form less chlorinated intermediates. Stepwise dechlorination could eventually lead to the formation of 1,3-diphenylpropan-2-one.

Photo-oxidation: The presence of the ketone group and the aromatic rings suggests that the compound could be susceptible to attack by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in aquatic and atmospheric environments. This could lead to the hydroxylation of the aromatic rings and cleavage of the propane (B168953) chain.

While direct studies are absent, research on other chlorinated aromatic compounds supports these potential pathways.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound to hydrolysis under normal environmental pH and temperature conditions is expected to be relatively high.

The ether linkages that are often susceptible to hydrolysis are absent in this molecule. The carbon-carbon bonds of the propanone backbone and the carbon-chlorine bonds on the aromatic rings are generally resistant to hydrolysis under typical environmental conditions. byjus.com However, under extreme pH conditions (highly acidic or alkaline), some degree of degradation may occur, though this is not a primary degradation pathway in most natural environments. byjus.com

Microbial Biotransformation and Biodegradation Studies

The biodegradation of chlorinated aromatic compounds is a well-documented field, and it is plausible that microorganisms have the capacity to transform this compound.

Specific microbial consortia or isolated strains capable of degrading this compound have not been identified due to a lack of targeted research. However, a wide range of bacteria and fungi are known to degrade chlorinated aromatic compounds. Genera such as Pseudomonas, Rhodococcus, Sphingomonas, and white-rot fungi (e.g., Phanerochaete chrysosporium) have demonstrated the ability to break down complex chlorinated molecules, often through co-metabolism. It is hypothesized that similar microorganisms could be involved in the breakdown of this compound.

The enzymatic breakdown of this compound would likely proceed through several key steps, initiated by either oxidative or reductive enzymes.

Oxidative Degradation: Dioxygenase enzymes could initiate the degradation by incorporating two hydroxyl groups into the aromatic rings, leading to the formation of chlorinated catechols. These catechols are then susceptible to ring cleavage by other enzymes, breaking down the aromatic structure.

Reductive Dechlorination: Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors, leading to the removal of chlorine atoms. This process of reductive dechlorination is a critical first step in the detoxification and further degradation of many chlorinated pollutants.

Ketone Reduction: The central ketone group could be a target for microbial reductases, leading to the formation of the corresponding secondary alcohol, 1,3-Bis(4-chlorophenyl)propan-2-ol.

Studies on the biodegradation of bisphenol A (BPA), which also contains two phenyl rings, have shown that bio-oxidation can lead to the formation of persistent metabolites like 2,2-bis(4-hydroxyphenyl)-1-propanol. mdpi.comnih.govresearchgate.net A similar process could potentially occur with this compound.

Identification and Characterization of Environmental Metabolites

Given the lack of direct experimental data, the environmental metabolites of this compound can only be predicted based on the degradation pathways of analogous compounds.

Table 1: Predicted Environmental Metabolites of this compound

Predicted Metabolite NamePotential Formation Pathway
1-(4-chlorophenyl)-3-phenylpropan-2-onePhotochemical or microbial reductive dechlorination
1,3-diphenylpropan-2-oneComplete photochemical or microbial reductive dechlorination
4-chlorobenzoic acidOxidative cleavage of the propane chain
4-chlorophenolFurther degradation of 4-chlorobenzoic acid
1,3-Bis(4-chlorophenyl)propan-2-olMicrobial reduction of the ketone group

It is important to note that the persistence of these potential metabolites would also vary. For instance, the dechlorination products might be more amenable to further biodegradation than the parent compound. Conversely, some transformation products could be more persistent or toxic. As an example from a related compound, the biodegradation of BPA can lead to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol, which has been found to be a persistent metabolite in environmental waters. mdpi.comnih.govresearchgate.net

Environmental Persistence and Mobility Considerations

The environmental persistence of a substance refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility, on the other hand, describes the potential for a chemical to move through different environmental compartments, such as soil, water, and air.

Persistence:

The structure of this compound, with its two chlorinated phenyl rings, is analogous to that of DDT and its metabolites like DDE (Dichlorodiphenyldichloroethylene) and DDD (Dichlorodiphenyldichloroethane). cdc.gov This class of compounds is notorious for its high persistence in the environment. cdc.govbeyondpesticides.org The chlorine atoms on the phenyl rings increase the molecule's stability and make it resistant to microbial degradation. nih.gov

Research on DDT has demonstrated its long half-life in various environmental matrices. For instance, when mixed into the soil, the estimated time for 50% loss of DDT (DT50) is between 5 to 8 years, with a 90% loss (DT90) potentially taking 25 to 40 years. inchem.org Given the structural similarities, it is highly probable that this compound also exhibits significant persistence in soil and sediment. The stability of the bis(4-chlorophenyl)methane structure, a core component of both DDT and the compound , contributes to this recalcitrance. nih.gov

The degradation of such compounds is often slow and can lead to the formation of equally persistent metabolites. For DDT, the primary breakdown product in the environment is often DDE, which is also highly persistent and can bioaccumulate. beyondpesticides.org While the specific degradation products of this compound are not documented, it is plausible that it would undergo slow transformation processes, potentially leading to other chlorinated aromatic compounds.

Mobility:

The mobility of an organic compound in the environment is largely governed by its water solubility and its tendency to adsorb to soil and sediment particles, a property often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are less mobile and tend to remain in the soil or sediment, while those with low Koc values are more likely to leach into groundwater or be transported in surface water.

The structure of this compound suggests a high degree of lipophilicity (fat-solubility), which generally correlates with low water solubility and a high potential for sorption to organic matter in soil and sediment. The presence of two chlorophenyl groups significantly contributes to this property. For comparison, DDT has a very low water solubility and a high Koc, leading to strong adsorption to soil particles and low mobility. inchem.org This strong adsorption is a key factor in its environmental persistence, as it reduces the availability of the compound for microbial degradation and transport in water.

Therefore, it can be inferred that this compound is likely to have a high affinity for soil and sediment, limiting its mobility in the environment. However, transport can still occur through the erosion of contaminated soil particles.

Inferred Environmental Fate of this compound based on DDT Analogs

ParameterInferred Property for this compoundRationale based on DDT Analogs
Persistence HighThe bis(4-chlorophenyl) structure is highly resistant to degradation, similar to DDT and its persistent metabolites like DDE and DDD. cdc.govbeyondpesticides.org
Biodegradation SlowChlorinated aromatic rings are known to be recalcitrant to microbial breakdown. nih.gov
Soil Half-life (DT50) Likely in the order of yearsBy analogy with DDT, which has a soil half-life of 5-8 years when incorporated into the soil. inchem.org
Mobility in Soil LowHigh lipophilicity and a high organic carbon-water partition coefficient (Koc) are expected, leading to strong adsorption to soil organic matter, similar to DDT. inchem.org
Potential for Leaching LowDue to strong sorption to soil, the potential to contaminate groundwater through leaching is likely to be minimal.
Transport Mechanism Primarily through erosion of contaminated soil particlesLimited mobility in the dissolved phase means transport is mainly associated with particulate matter.

Q & A

Basic: What are the recommended synthetic routes for 1,3-Bis(4-chlorophenyl)propan-2-one, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorothiophenol with 1,3-dichloroacetone under alkaline conditions (e.g., K₂CO₃ in DMF) forms the target product through sulfur-based nucleophilic attack . Optimization involves:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product (>99% purity).
    Table 1 : Key Reaction Parameters
ParameterOptimal Condition
Temperature70°C
BaseK₂CO₃
SolventDMF
Reaction Time12–24 hours

Advanced: How can structural contradictions in crystallographic data for derivatives be resolved?

Answer:
Derivatives like (Z)-1,3-Bis(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one require advanced X-ray crystallography refinement using programs like SHELXL . Challenges include:

  • Twinned crystals : Use SHELXE for probabilistic phase correction.
  • Disorder modeling : Apply restraints to chlorophenyl/triazole groups to refine occupancy ratios.
  • Validation tools : Check R-factors (target <0.05) and residual electron density maps .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for central ketone proton at δ ~3.5 ppm) and ¹³C NMR (carbonyl C=O at ~210 ppm) .
  • FT-IR : Identify ketone (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 309 for C₁₅H₁₀Cl₂O) .

Advanced: How do chlorophenyl groups influence bioactivity compared to brominated analogs?

Answer:
Chlorophenyl groups enhance lipophilicity, improving membrane permeability, whereas brominated analogs (e.g., 1,3-Bis(4-bromophenyl)-2-propanone) exhibit heavier atom effects in X-ray diffraction but lower metabolic stability . Methodological comparison :

  • Antimicrobial assays : Test MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli; chlorophenyl derivatives show 2–4× lower MIC than brominated analogs.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) reveal chlorophenyl’s stronger σ-electron withdrawal, enhancing electrophilic reactivity .

Advanced: How can conflicting bioactivity data in anticancer studies be systematically addressed?

Answer:
Contradictions arise from assay variability (e.g., cell line specificity, apoptosis vs. necrosis pathways). Resolution strategies :

  • Dose-response curves : Use 3D spheroid models to mimic tumor microenvironments.
  • Mechanistic studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Control experiments : Compare with structurally similar compounds (e.g., triazole derivatives ) to isolate chlorophenyl-specific effects.

Basic: What are the key considerations for designing derivatives with enhanced solubility?

Answer:

  • Functionalization : Introduce polar groups (e.g., -OH, -SO₃H) at the para position of chlorophenyl rings.
  • Co-crystallization : Use solvents like ethanol/water mixtures to form hydrates .
  • Surfactant-assisted synthesis : Micellar systems (e.g., CTAB) improve aqueous dispersion .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Docking simulations (AutoDock Vina) : Model binding to bacterial dihydrofolate reductase (DHFR) using PDB ID 1DHF. Chlorophenyl groups occupy hydrophobic pockets, with ΔG ≈ -9.2 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories.
  • ADMET Prediction (SwissADME) : Optimize logP (<3.5) and topological polar surface area (>60 Ų) for bioavailability .

Advanced: How can macrocyclic derivatives of this compound be synthesized, and what are their applications?

Answer:
Yamamoto coupling of 1,3-Bis(4-bromophenyl)-2-propanone with Ni(0) catalysts forms cyclic dimers (e.g., 3,3biphenyl macrocycles) . Key steps :

  • High-dilution conditions : Minimize linear byproducts.
  • Yield optimization : Use slow addition of dibromo precursors (30% yield achievable).
  • Applications : Macrocyclic derivatives act as host molecules for supramolecular chemistry or ionophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.